

(lodomethyl)cyclopentane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to (Iodomethyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **(lodomethyl)cyclopentane**, with a focus on its molecular characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and other related scientific disciplines.

Core Molecular Data

(lodomethyl)cyclopentane is a halogenated derivative of cyclopentane. The core quantitative data for this compound are summarized in the table below, providing a clear reference for its fundamental properties.

Parameter	Value
Molecular Formula	C ₆ H ₁₁ I[1][2]
Molecular Weight	210.06 g/mol [1][2]
CAS Number	27935-87-1[1][2][3]
Density	1.604 g/mL[4]
Boiling Point	78 °C (at 17 mmHg)[3]



Synthesis and Experimental Protocols

The synthesis of **(lodomethyl)cyclopentane** can be achieved through several established methodologies in organic chemistry. The primary routes involve nucleophilic substitution or radical-mediated processes.

Finkelstein Reaction

One of the most common and classical methods for the preparation of **(lodomethyl)cyclopentane** is the Finkelstein reaction.[5] This reaction involves the treatment of cyclopentylmethyl bromide with sodium iodide in a suitable solvent, typically acetone. The reaction proceeds via an S(_N)2 mechanism, where the iodide ion acts as the nucleophile, displacing the bromide ion.

Experimental Protocol:

- Dissolve cyclopentylmethyl bromide in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.
- Add a molar excess of sodium iodide to the solution.
- The reaction mixture is heated to reflux and stirred for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The precipitated sodium bromide is removed by filtration.
- The solvent is removed from the filtrate under reduced pressure.
- The resulting crude product is then purified, typically by distillation or column chromatography, to yield pure (lodomethyl)cyclopentane.

Radical-Mediated Iodine Transfer

An alternative approach to synthesize **(lodomethyl)cyclopentane** is through the direct cycloisomerization of 6-iodo-1-hexene via a radical-mediated iodine-transfer process.[5] This method is particularly useful for forming the cyclic structure from an acyclic precursor.



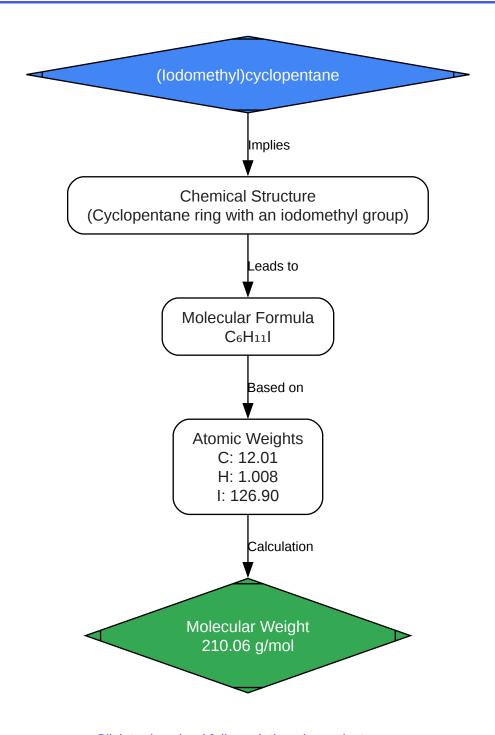
Experimental Protocol:

- The reaction is typically initiated by a radical initiator, or in some cases, trace amounts of an alkyl radical can start the chain mechanism.[5]
- The initiator generates a radical which then abstracts the iodine atom from a molecule of 6-iodo-1-hexene, leading to the formation of a 6-hexenyl radical.
- This radical undergoes a 5-exo-trig cyclization to form the more stable cyclopentylmethyl radical.[5]
- The cyclopentylmethyl radical then abstracts an iodine atom from another molecule of 6-iodo-1-hexene. This step yields the desired (Iodomethyl)cyclopentane and propagates the radical chain.[5]
- The reaction is carried out in a suitable solvent and under controlled temperature conditions to favor the desired cyclization and propagation steps.
- Purification of the product is typically achieved through distillation or chromatography.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical name of **(lodomethyl)cyclopentane** to its molecular formula and subsequently to the calculation of its molecular weight.





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Logical relationship of (lodomethyl)cyclopentane's properties.

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- To cite this document: BenchChem. [(lodomethyl)cyclopentane molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586370#iodomethyl-cyclopentane-molecular-weight-and-formula]

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